Tocamphyl

Beschreibung

Eigenschaften

CAS-Nummer |

5634-42-4 |

|---|---|

Molekularformel |

C23H37NO6 |

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

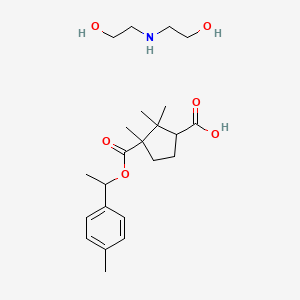

2-(2-hydroxyethylamino)ethanol;trans-(1S,3R)-2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C19H26O4.C4H11NO2/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4;6-3-1-5-2-4-7/h6-9,13,15H,10-11H2,1-5H3,(H,20,21);5-7H,1-4H2/t13?,15-,19+;/m1./s1 |

InChI-Schlüssel |

WSEQDEFUEFCRLT-MULMSPGLSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO |

Aussehen |

Solid powder |

Andere CAS-Nummern |

5634-42-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tocamphyl; Biliphorin; Gallogen; Tocanfil |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tocamphyl: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocamphyl, identified chemically as the diethanolamine (B148213) salt of p-tolylmethylcarbinol camphorate, is a compound with potential applications in the pharmaceutical field, notably for its choleretic properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and a plausible mechanism of action of this compound. Due to the limited availability of direct experimental data, this paper outlines a proposed synthesis pathway based on fundamental principles of organic chemistry. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical Identity and Properties

This compound is a salt composed of the organic cation diethanolammonium and the anion resulting from the esterification of camphoric acid with p-tolylmethylcarbinol.

Chemical Structure

The molecular formula of this compound is C23H37NO6.[1][2] Its structure is comprised of two main components: the p-tolylmethylcarbinol ester of camphoric acid and diethanolamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H37NO6 | PubChem[1][2] |

| Molecular Weight | 423.5 g/mol | PubChem[1][2] |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid | PubChem[1] |

| CAS Number | 5634-42-4 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Proposed Synthesis Pathway

The proposed synthesis involves two key reactions:

-

Esterification: Camphoric acid is reacted with p-tolylmethylcarbinol in the presence of an acid catalyst to form the corresponding ester.

-

Salt Formation: The resulting ester, which is a carboxylic acid, is then treated with diethanolamine to form the this compound salt.

A visual representation of this proposed workflow is provided below.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Tocanfil (CAS 5634-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocanfil, also known as Tocamphyl, is a compound identified by the CAS registry number 5634-42-4. It is recognized as a choleretic agent, meaning it stimulates the secretion of bile from the liver. This technical guide provides a comprehensive overview of the known physicochemical properties of Tocanfil, drawing from publicly available computed and experimental data. Due to the limited availability of comprehensive experimental data for Tocanfil, this guide also includes descriptions of standard experimental protocols for determining key physicochemical parameters. Furthermore, a plausible signaling pathway for its choleretic activity is proposed and visualized based on the general mechanisms of bile acid synthesis and secretion.

Physicochemical Characteristics

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The available data for Tocanfil is summarized below.

Quantitative Physicochemical Data

A summary of the available quantitative data for Tocanfil is presented in Table 1. It is important to note that much of this data is computationally derived and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C23H37NO6 | PubChem[1] |

| Molecular Weight | 423.5 g/mol | PubChem[1] |

| Exact Mass | 423.26208790 Da | PubChem[1] |

| Topological Polar Surface Area | 116 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| pKa (Diethanolamine component) | 8.88 (at 25°C) | Sigma-Aldrich, ChemBK[2][3] |

Qualitative Physicochemical Data

| Property | Observation | Source |

| Solubility | Soluble in DMSO. A commercial supplier also states it is "very easily soluble in water and in alcohol". | MedKoo Biosciences, Taiwan Tekho Camphor Co., Ltd. |

| Appearance | White crystalline powder. | Taiwan Tekho Camphor Co., Ltd. |

Disclaimer: The solubility information from the commercial supplier has not been independently verified by peer-reviewed studies.

Experimental Protocols

Detailed experimental validation of the computed physicochemical properties is essential for drug development. Standard protocols for determining key missing parameters are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity. A common method for its determination is the capillary melting point technique.[4][5][6]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered Tocanfil is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

As Tocanfil is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

-

Procedure: A small sample of Tocanfil is placed in the distillation flask. The system is evacuated to a specific, stable pressure. The sample is then heated.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can be extrapolated from this data using a nomograph.

Aqueous Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in water.

Methodology:

-

Preparation: An excess amount of Tocanfil is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Tocanfil in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a drug at different physiological pH values. Potentiometric titration is a common method for its determination.

Methodology:

-

Solution Preparation: A known concentration of Tocanfil is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve. Tocanfil, being a salt of a carboxylic acid and an amine, is expected to have at least two pKa values.

Proposed Mechanism of Action and Signaling Pathway

Tocanfil is classified as a choleretic, a substance that increases the volume and solid content of bile produced by the liver. While the specific molecular targets of Tocanfil have not been elucidated in the available literature, a general understanding of the bile acid synthesis and secretion pathways allows for the construction of a plausible, illustrative signaling pathway.

Bile acids are synthesized from cholesterol in hepatocytes and their secretion is a major driver of bile flow. This process is tightly regulated by a network of nuclear receptors and membrane transporters.[7][8][9][10]

Caption: Generalized choleretic signaling pathway in a hepatocyte.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel compound like Tocanfil involves a series of steps starting from basic identification to detailed experimental measurements.

Caption: A typical workflow for determining the physicochemical properties of a new chemical entity.

Conclusion

Tocanfil (CAS 5634-42-4) is a choleretic agent for which a limited amount of physicochemical data is publicly available, with most quantitative values being computationally derived. This technical guide has summarized the existing information and provided an outline of standard experimental protocols necessary for a comprehensive characterization. The proposed signaling pathway for its choleretic activity is based on established mechanisms of bile secretion and serves as a working hypothesis in the absence of specific mechanistic studies on Tocanfil. Further experimental investigation is crucial to validate the computed data and to elucidate the precise molecular interactions of Tocanfil within the complex regulatory network of bile acid homeostasis. This foundational knowledge is indispensable for any future drug development efforts involving this compound.

References

- 1. Tocanfil | C23H37NO6 | CID 21853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Diethanolamine CAS#: 111-42-2 [m.chemicalbook.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Physiology, Bile Secretion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bile acid - Wikipedia [en.wikipedia.org]

- 9. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. SMPDB [smpdb.ca]

InChIKey WSEQDEFUEFCRLT-UHFFFAOYSA-N: Structure Unresolved

Despite a comprehensive search across major chemical databases and scientific literature, the provided InChIKey "WSEQDEFUEFCRLT-UHFFFAOYSA-N" could not be resolved to a specific chemical structure. As a result, the requested in-depth technical guide or whitepaper on its core attributes cannot be generated at this time.

The InChIKey is a standardized, hashed representation of a chemical structure, designed to be a unique identifier for a specific molecule. The inability to retrieve any information associated with "WSEQDEFUEFCRLT-UHFFFAOYSA-N" suggests that this identifier may be incorrect, may belong to a proprietary compound not listed in public databases, or may have been deprecated.

Without the foundational chemical structure, it is impossible to provide the requested detailed information, which would include:

-

Quantitative Data: Summaries of physicochemical properties, biological activity, or other measurable characteristics.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, or biological assays.

-

Signaling Pathways and Logical Relationships: Diagrams illustrating the compound's mechanism of action or its role in biological processes.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the InChIKey. If the correct identifier is available, a new search can be initiated to gather the necessary data for the comprehensive technical guide.

For further investigation, it is recommended to:

-

Cross-reference the source of the InChIKey: Ensure there are no typographical errors.

-

Search for the compound by other identifiers: If available, use the chemical name, CAS number, or SMILES string to find the correct structure.

-

Consult internal or proprietary databases: If the compound is from a specific research project or commercial source, its information may be stored in a private repository.

Once a valid chemical structure is identified, the process of creating a detailed technical guide, including data tables and graphical representations, can proceed.

Tocamphyl: A Technical Examination of a Camphor-Derived Choleretic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocamphyl, a synthetic derivative of camphor (B46023), has been historically utilized for its choleretic properties—its ability to increase the volume of bile secreted by the liver. This technical guide provides a comprehensive overview of this compound, including its chemical identity and known therapeutic use. In light of the limited publicly available quantitative data and detailed experimental protocols specific to this compound, this document also outlines the general methodologies and physiological pathways relevant to the study of choleretic agents. This guide serves as a foundational resource for researchers and professionals in drug development interested in the broader class of choleretic compounds and the experimental frameworks used for their evaluation.

Introduction to this compound

This compound is chemically identified as the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol.[1] As a derivative of camphor, a bicyclic monoterpene ketone, this compound belongs to a class of compounds known for their diverse biological activities.[1] It has been marketed under various names, including Gallogen, Biliphorin, and Hepasynthyl, primarily as a choleretic agent to promote bile flow.

While its clinical use is established, detailed mechanistic studies and extensive quantitative data regarding its pharmacokinetics and pharmacodynamics are not widely available in contemporary scientific literature. This guide, therefore, aims to provide a thorough understanding of this compound based on available information and to contextualize its function within the broader field of hepatobiliary research by detailing relevant experimental protocols and physiological pathways.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is compiled from publicly accessible chemical databases.

| Property | Value |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid[1] |

| Molecular Formula | C23H37NO6[1] |

| Molecular Weight | 423.5 g/mol [1] |

| CAS Number | 5634-42-4[1] |

| Synonyms | Tocanfil, Gallogen, Biliphorin, Hepasynthyl[1] |

| Parent Compound | (+)-Camphoric acid |

Table 1: Chemical and Physical Properties of this compound

General Experimental Protocol for Evaluating Choleretic Activity

The following is a generalized experimental protocol for assessing the choleretic activity of a compound like this compound in a preclinical setting, typically using a rodent model. This protocol is based on standard pharmacological methodologies for studying bile secretion.

Objective: To determine the effect of a test compound on the rate of bile flow and the composition of bile.

Materials:

-

Test compound (e.g., this compound)

-

Anesthetic (e.g., urethane (B1682113) or pentobarbital)

-

Saline solution

-

Bile acid standards

-

Surgical instruments

-

Polyethylene (B3416737) tubing for cannulation

-

Fraction collector or pre-weighed collection tubes

Procedure:

-

Animal Preparation:

-

Fasted adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized.

-

The common bile duct is surgically exposed and cannulated with polyethylene tubing to allow for the collection of bile.

-

A cannula may also be inserted into the duodenum for intraduodenal administration of the test compound.

-

-

Basal Bile Collection:

-

Following a stabilization period after surgery, bile is collected for a baseline period (e.g., 30-60 minutes) to determine the basal flow rate.

-

-

Compound Administration:

-

The test compound is administered, typically intravenously or intraduodenally, at various doses. A vehicle control group receives only the vehicle solution.

-

-

Bile Collection Post-Administration:

-

Bile is collected at timed intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-4 hours) following compound administration.

-

-

Measurement and Analysis:

-

The volume or weight of the collected bile is measured to determine the bile flow rate (e.g., in µL/min/kg body weight).

-

The concentration of key biliary components such as bile salts, cholesterol, and phospholipids (B1166683) is determined using standard biochemical assays.

-

-

Data Presentation:

-

Results are typically expressed as the percentage change from the basal flow rate.

-

Dose-response curves are generated to determine the efficacy and potency of the compound.

-

Physiological Pathway of Bile Secretion

This compound, as a choleretic agent, is presumed to act on the physiological pathways governing bile formation and secretion. A simplified overview of this process is presented below.

Bile formation is an active process that begins in the hepatocytes. The secretion of bile can be broadly divided into two components:

-

Bile Salt-Dependent Flow: This component is driven by the active transport of bile salts from the hepatocytes into the bile canaliculi. This creates an osmotic gradient that draws water and electrolytes into the canaliculi, thus generating bile flow.

-

Bile Salt-Independent Flow: This portion of bile flow is driven by the secretion of other organic and inorganic solutes, such as glutathione (B108866) and bicarbonate, into the canaliculi, which also contributes to the osmotic gradient.

Once formed in the canaliculi, bile is modified as it passes through the bile ducts by the processes of secretion and absorption by cholangiocytes before being stored in the gallbladder and eventually released into the duodenum.

Conclusion

References

Tocamphyl: An Obscure Choleretic Agent with Limited Modern Data

Despite a historical presence as a choleretic agent, a comprehensive review of contemporary scientific literature and databases reveals a significant lack of detailed information regarding the specific mechanisms, quantitative efficacy, and experimental protocols for Tocamphyl. This scarcity of data prevents the creation of an in-depth technical guide as requested.

This compound, also known by synonyms such as Tocanfil, Gallogen, and Syncuma, is chemically identified as the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol. While its classification as a choleretic agent suggests a role in stimulating bile production by the liver, the precise molecular pathways and pharmacological underpinnings of this action remain largely undocumented in accessible modern research.

Chemical and Physical Properties

Based on available chemical databases, the fundamental properties of this compound have been established.

| Property | Value | Source |

| Molecular Formula | C23H37NO6 | PubChem |

| Molecular Weight | 423.5 g/mol | PubChem |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid | PubChem |

Presumed General Mechanism of Choleretic Action

While specific data on this compound is unavailable, the general mechanisms of choleretic agents can provide a hypothetical framework for its action. Choleretics typically increase bile flow through two primary mechanisms:

-

Bile Salt-Dependent Flow: This involves increasing the synthesis and/or secretion of bile acids from hepatocytes into the bile canaliculi. The osmotic effect of these secreted bile acids draws water and electrolytes into the bile, thereby increasing its volume.

-

Bile Salt-Independent Flow: This mechanism involves the secretion of other organic and inorganic compounds, such as glutathione (B108866) and bicarbonate, into the bile, which also osmotically increases bile flow.

It is plausible that this compound acts through one or both of these general pathways. However, without specific experimental evidence, this remains speculative.

Lack of Quantitative and Experimental Data

A thorough search of scientific literature databases failed to yield any specific quantitative data on this compound's choleretic efficacy. Key missing information includes:

-

Dose-response studies detailing the extent of bile flow increase in relation to the administered dose of this compound.

-

Comparative efficacy studies benchmarking this compound against other known choleretic agents.

-

Detailed experimental protocols from in vivo or in vitro studies that would elucidate the methodologies used to assess its choleretic activity. This includes information on animal models, cell lines, and specific assays employed.

-

Signaling pathway analysis that would be necessary to create the requested diagrams. There is no available research identifying the specific receptors, enzymes, or transport proteins that this compound may interact with to exert its effects.

Hypothetical Experimental Workflow

To investigate the choleretic properties of this compound, a standard preclinical experimental workflow could be proposed.

Caption: A generalized workflow for investigating a potential choleretic agent.

Conclusion

The absence of detailed, publicly accessible research on this compound severely limits the ability to produce a comprehensive technical guide on its role as a choleretic agent. While its historical use is noted, the lack of modern pharmacological and clinical data means that its specific mechanisms of action, efficacy, and safety profile remain largely uncharacterized in the context of current scientific standards. For researchers, scientists, and drug development professionals, this compound represents a compound for which fundamental research would be required to ascertain its true pharmacological properties.

Early Research on the Therapeutic Potential of Tocamphyl: A Technical Whitepaper

Disclaimer: This document summarizes the publicly available early research on the therapeutic potential of Tocamphyl. Access to the full text of some key historical studies is limited, which restricts the level of detail that can be provided for certain experimental protocols and quantitative data.

Introduction

This compound, also known as Gallogen, is the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol. Early research into its therapeutic potential focused primarily on its choleretic properties, with investigations into its effects on bile and pancreatic secretion. Additionally, a notable clinical study explored its potential application in the treatment of arteriosclerosis obliterans. This whitepaper provides a technical overview of this early research, summarizing the available data, outlining experimental methodologies, and visualizing the proposed mechanisms of action.

Choleretic and Pancreatic Secretion Effects

A key study by Nagase et al. in 1994 investigated the effects of intraduodenal infusion of this compound on pancreatic exocrine secretion and gastrointestinal hormone release in anesthetized rats. The findings from this study form the primary basis of our understanding of this compound's mechanism in this context.[1]

Quantitative Data

While the full quantitative data from the Nagase et al. study is not available in the public domain, the abstract provides a descriptive summary of the key findings.

| Parameter | Effect of this compound Administration | Dose-Relationship |

| Pancreatic Secretion Volume | Stimulated | Dose-related manner |

| Pancreatic Amylase Output | Stimulated | Dose-related manner |

| Bile Flow | Stimulated (stronger than pancreatic secretion) | Dose-related manner |

| Plasma Secretin Levels | Augmented | Increased with increasing doses |

| Plasma Cholecystokinin (CCK) Levels | No significant change | Not observed |

Experimental Protocol: Stimulation of Pancreatic and Biliary Secretion in Rats (Nagase et al., 1994 - Inferred)

Based on the abstract and general knowledge of similar experiments from that period, the following is an inferred high-level experimental protocol.

Objective: To determine the effect of intraduodenally administered this compound on pancreatic and biliary secretion and the release of gastrointestinal hormones in anesthetized rats.

Animal Model: Male Wistar rats.

Anesthesia: The specific anesthetic agent is not mentioned in the abstract.

Surgical Preparation:

-

Cannulation of the bile duct for bile collection.

-

Cannulation of the pancreatic duct for collection of pancreatic juice.

-

Insertion of a catheter into the duodenum for the infusion of this compound.

-

Intravenous cannulation for the administration of other substances (e.g., CCK-receptor antagonist, atropine).

Experimental Groups:

-

Control group (vehicle infusion).

-

This compound-treated groups (various doses).

-

This compound + CCK-receptor antagonist (CR1505, loxiglumide) group.

-

This compound + Atropine (B194438) sulfate (B86663) group.

Data Collection:

-

Measurement of bile and pancreatic juice volume at regular intervals.

-

Assay of amylase activity in pancreatic juice.

-

Blood sampling for the measurement of plasma secretin and CCK levels (likely via radioimmunoassay).

Statistical Analysis: The abstract mentions a dose-related manner, suggesting statistical analysis was performed to determine significance.

Proposed Mechanism of Action

The study by Nagase et al. suggests that this compound's stimulatory action on pancreatic exocrine secretion and bile flow is at least partially mediated by the release of secretin.[1] The lack of effect of a CCK-receptor antagonist or atropine indicates that the mechanism is independent of CCK and the cholinergic pathway.[1]

Potential Therapeutic Application in Arteriosclerosis Obliterans

Study Overview (Based on Abstract and MeSH Terms)

-

Title: A CLINICAL EVALUATION OF DIETHANOLAMINE SALT OF P-TOLYLMETHYLCARBINOL CAMPHORIC ACID (GALLOGEN) IN ARTERIOSCLEROSIS OBLITERANS.

-

Journal: Angiology, 1963.

-

Indication: Arteriosclerosis Obliterans.

-

Drug: Gallogen (this compound).

-

MeSH Terms: The inclusion of terms like "Cholagogues and Choleretics," "Cholesterol / blood," and "Vasodilator Agents" suggests that the study may have investigated the drug's effects on cholesterol levels and blood flow.

Without the full study, it is impossible to provide quantitative data or a detailed experimental protocol. The therapeutic rationale is also speculative but may have been related to a hypothesis that improving bile flow and cholesterol metabolism could have beneficial effects on the progression of atherosclerosis.

General Signaling Pathways of Choleretics

While the specific molecular signaling pathways for this compound have not been elucidated in the available literature, it is helpful to consider the general mechanisms by which choleretic agents can act. These often involve the regulation of bile acid synthesis and transport.

Bile acid synthesis is a major pathway for cholesterol catabolism in the liver. The process is regulated by a complex network of nuclear receptors, with the farnesoid X receptor (FXR) playing a central role.

Conclusion and Future Directions

The early research on this compound (Gallogen) demonstrates its activity as a choleretic and stimulator of pancreatic secretion, with a mechanism likely involving secretin release. The intriguing, albeit poorly documented, clinical investigation into its use for arteriosclerosis obliterans suggests a broader therapeutic potential that was considered by researchers.

Significant gaps in the understanding of this compound's pharmacology remain. A full elucidation of its molecular mechanism of action, including the identification of its specific cellular targets and signaling pathways, would be necessary to fully assess its therapeutic potential. Furthermore, a re-evaluation of its effects on lipid metabolism and vascular function in modern, well-controlled preclinical and clinical studies would be required to determine if the early interest in its use for arteriosclerosis obliterans has any merit. The lack of accessible detailed historical data underscores the importance of thorough documentation and data sharing in scientific research.

References

Tocanfil: A Technical Overview of its Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and known physicochemical properties of Tocanfil. Despite a comprehensive search of scientific literature and patent databases, publicly available information on the biological activity, mechanism of action, and specific experimental protocols for Tocanfil is currently unavailable. This document consolidates the existing data to serve as a foundational reference for researchers and professionals in drug development.

Molecular Structure and Functional Groups

Tocanfil is an organic compound with the molecular formula C23H37NO6.[1] Its systematic IUPAC name is 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid.[1] The structure of Tocanfil is characterized by the presence of several key functional groups that dictate its chemical properties.

The core structure of Tocanfil consists of a substituted cyclopentane (B165970) ring. The key functional groups identified in the Tocanfil molecule are:

-

Carboxylic Acid: A fundamental acidic group (-COOH) attached to the cyclopentane ring.

-

Ester: An ester linkage (-COO-) connecting the cyclopentane ring to a substituted ethoxy group.

-

Secondary Amine: A nitrogen atom bonded to two carbon atoms and one hydrogen atom, present in the diethanolamine (B148213) moiety.

-

Hydroxyl Groups: Two alcohol functional groups (-OH) located on the diethanolamine portion of the molecule.

-

Aromatic Ring: A phenyl group substituted with a methyl group (tolyl group).

These functional groups are expected to influence the molecule's solubility, polarity, and potential for hydrogen bonding, which are critical factors in its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure Diagram

Caption: A simplified 2D representation of Tocanfil's core structure and its primary functional groups.

Physicochemical Properties

Quantitative data on the physicochemical properties of Tocanfil is limited to computational predictions available from public chemical databases. These properties are essential for initial assessments of the compound's drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C23H37NO6 | PubChem[1] |

| Molecular Weight | 423.5 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid | PubChem[1] |

| SMILES | CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO | PubChem[1] |

Biological Activity and Mechanism of Action

As of the date of this publication, no publicly accessible studies, clinical trial data, or patent literature describing the biological activity or mechanism of action of Tocanfil were identified. The functional groups present in the molecule, such as the carboxylic acid, ester, and amine moieties, are common in pharmacologically active compounds; however, without experimental data, any prediction of its biological function would be purely speculative.

Experimental Protocols

A thorough search for experimental protocols related to the synthesis, characterization, or biological evaluation of Tocanfil did not yield any specific, detailed methodologies. Researchers interested in working with this compound would need to develop and validate their own protocols based on standard organic chemistry and pharmacology principles.

Signaling Pathways and Logical Relationships

Due to the absence of information on Tocanfil's biological activity and mechanism of action, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Conclusion

Tocanfil is a structurally defined organic molecule with several functional groups that suggest potential for biological activity. However, the current body of public scientific knowledge lacks any data on its pharmacology, mechanism of action, or associated experimental procedures. This guide provides the foundational chemical information available for Tocanfil and highlights the significant knowledge gap that needs to be addressed by future research to understand its potential as a therapeutic agent or research tool. Further investigation into this compound is required to elucidate its biological role and potential applications.

References

Pharmacological Profile of Tocamphyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tocamphyl is a choleretic agent that has seen historical use. The publicly available pharmacological data on this compound is limited. This guide synthesizes the available information and, where specific data for this compound is unavailable, provides context based on general principles of choleretic agents and related experimental methodologies.

Introduction

This compound is a synthetic choleretic agent, chemically identified as the diethanolamine (B148213) salt of the mono-d-camphoric acid ester of p-tolylmethylcarbinol.[1] It has been marketed under various names, including Gallogen.[2] Its primary therapeutic indication is in conditions where an increased flow of bile is desired, such as in biliary dyspepsia, chronic cholecystitis, and non-obstructive cholangitis.[1] this compound acts directly on the hepatic cells to increase the formation of natural, whole bile.[1]

Mechanism of Action

The precise molecular mechanism of this compound's choleretic action is not fully elucidated. However, studies in animal models suggest a pathway involving the gastrointestinal hormone secretin. Research in anesthetized rats has shown that intraduodenal administration of this compound stimulates both pancreatic exocrine secretion and bile flow.[3] This stimulatory effect is associated with a dose-dependent increase in plasma secretin levels, while levels of cholecystokinin (B1591339) (CCK) remain unchanged.[3] Furthermore, the effects of this compound are not suppressed by a CCK-receptor antagonist or by atropine, suggesting that the mechanism is independent of CCK and the cholinergic pathway.[3]

This indicates that this compound likely stimulates the release of secretin from the duodenal mucosa, which in turn acts on the bile duct epithelial cells (cholangiocytes) to increase the secretion of bicarbonate-rich fluid, leading to an increase in bile volume.

Signaling Pathway

Caption: Proposed secretin-mediated signaling pathway for this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is an increase in the volume of bile secreted by the liver, an action known as choleresis. Specifically, it is considered a hydrocholeretic, meaning it increases the volume of bile with a lower concentration of bile acids, cholesterol, and other solid components.[2]

Studies in rats with biliary fistulas have demonstrated a "slight hydrocholeretic effect" following oral administration of this compound.[2][4] However, in the same study, there was no detectable alteration in the biliary excretion of cholesterol, cholic acid, or chenodeoxycholic acid.[2] This suggests that this compound's primary effect is on the aqueous component of bile.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly available literature.

Quantitative Data

The available quantitative data on the pharmacological effects of this compound is sparse. The following table summarizes the findings from a preclinical study.

| Parameter | Species | Dosage | Observation | Reference |

| Choleretic Effect | Rat | Approx. 120 mg/kg/day (oral) | Slight hydrocholeresis | [2] |

| Biliary Excretion of Cholesterol and Bile Acids | Rat | Approx. 120 mg/kg/day (oral) | No detectable alteration | [2] |

Safety and Toxicology

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not available. The following is a generalized protocol for evaluating the choleretic effect of a compound in a rat model, based on methodologies described in the literature for other choleretic agents.

Objective: To determine the choleretic activity of a test compound in anesthetized rats with biliary fistulas.

Materials:

-

Male Wistar rats (250-300g)

-

Test compound (e.g., this compound)

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

-

Polyethylene (B3416737) tubing for cannulation

-

Saline solution

-

Bile collection tubes

-

Analytical equipment for bile component analysis (e.g., spectrophotometer, HPLC)

Procedure:

-

Animal Preparation: Rats are fasted overnight with free access to water. Anesthesia is induced via intraperitoneal injection. The body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is carefully cannulated with polyethylene tubing to allow for the collection of bile. Another cannula may be inserted into the duodenum for intraduodenal administration of the test compound.

-

Stabilization: After surgery, the animal is allowed to stabilize for a period (e.g., 30 minutes) during which bile is collected to establish a baseline flow rate.

-

Compound Administration: The test compound is administered, typically intraduodenally or intravenously. A control group receives the vehicle solution.

-

Bile Collection: Bile is collected at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-3 hours). The volume of bile is recorded to determine the flow rate.

-

Sample Analysis: The collected bile samples can be analyzed for the concentration of bile acids, cholesterol, phospholipids, and electrolytes to characterize the nature of the choleresis (i.e., choleretic vs. hydrocholeretic).

-

Data Analysis: The bile flow rate (in µL/min/kg) and the excretion rates of biliary components are calculated and compared between the test and control groups. Statistical analysis is performed to determine the significance of any observed effects.

Experimental Workflow

Caption: Generalized experimental workflow for evaluating choleretic agents.

Conclusion

This compound is a choleretic agent with a history of clinical use. The available evidence suggests that its mechanism of action involves the stimulation of secretin release, leading to a hydrocholeretic effect. However, there is a notable lack of comprehensive, modern pharmacological and toxicological data. Further research would be necessary to fully characterize its pharmacokinetic profile, molecular targets, and complete safety profile according to current standards.

References

Tocamphyl's Cholagogue Effect: A Technical Examination of its Impact on Biliary Secretion

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Tocamphyl, a synthetic choleretic agent derived from a root extract of Curcuma longa, L., has demonstrated a significant stimulatory effect on biliary secretion. This document provides a detailed overview of the current understanding of this compound's mechanism of action, supported by available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development who are investigating choleretic compounds and their therapeutic potential.

Core Findings on Biliary Secretion

Experimental evidence in animal models indicates that this compound effectively stimulates bile flow. A key study investigating its effects in anesthetized rats revealed a dose-dependent increase in biliary secretion following intraduodenal administration.[1] Notably, the stimulatory effect on bile flow was observed to be more potent than its effect on pancreatic exocrine secretion.[1]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on biliary and related physiological parameters. Due to the nature of the available data, the results are presented qualitatively, reflecting the reported relationships.

| Parameter Assessed | Observed Effect of this compound Administration | Citation |

| Bile Flow | Dose-dependent increase | [1] |

| Pancreatic Secretion (Volume & Amylase) | Dose-dependent increase (less pronounced than on bile flow) | [1] |

| Plasma Secretin Levels | Augmented with increasing doses of this compound | [1] |

| Plasma Cholecystokinin (B1591339) (CCK) Levels | No significant change | [1] |

| Effect of CCK-Receptor Antagonist | Did not suppress the stimulatory effect on bile flow | [1] |

| Effect of Atropine (B194438) (Cholinergic Blocker) | Did not suppress the stimulatory effect on bile flow | [1] |

Proposed Mechanism of Action

The primary mechanism underlying this compound's choleretic effect appears to be mediated, at least in part, by the hormone secretin.[1] Studies have shown a correlation between the administration of this compound and elevated plasma secretin levels.[1] Secretin is a known physiological stimulator of ductal bile secretion, primarily by increasing the secretion of a bicarbonate-rich fluid from cholangiocytes.[2][3][4][5][6]

The lack of inhibition by a CCK-receptor antagonist or atropine suggests that the cholecystokinin and cholinergic pathways are not directly involved in this compound's primary stimulatory effect on bile flow.[1]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced choleresis.

Experimental Protocols

The following section details a reconstructed experimental protocol for assessing the effect of this compound on biliary secretion, based on the methodology described in the available literature.[1]

Objective: To determine the in vivo effect of intraduodenally administered this compound on the rate of bile secretion in an anesthetized rat model.

1. Animal Model:

-

Species: Wistar rats (male)

-

Housing: Standard laboratory conditions with ad libitum access to food and water prior to the experiment.

-

Fasting: Animals should be fasted overnight with free access to water to ensure an empty upper gastrointestinal tract.

2. Anesthesia and Surgical Preparation:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of a combination of Zoletil and Xylazine).[7]

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Isolate the common bile duct and cannulate it with polyethylene (B3416737) tubing to allow for the collection of bile outside the body.

-

Insert a catheter into the duodenum for the administration of this compound.

-

A jugular vein can be cannulated for the administration of other substances (e.g., antagonists) or for blood sampling.

3. Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Collect bile in pre-weighed tubes at regular intervals (e.g., 10-15 minutes) to establish a baseline bile flow rate.[8][9]

-

Administer this compound intraduodenally in a dose-dependent manner.

-

Continue to collect bile in timed intervals throughout the experiment.

-

For mechanistic studies, intravenous infusion of antagonists such as a CCK-receptor antagonist (e.g., loxiglumide) or atropine can be performed prior to and during this compound administration.[1]

-

Collect blood samples at key time points to measure plasma levels of secretin and CCK via radioimmunoassay.[1]

4. Data Analysis:

-

Determine the bile flow rate gravimetrically, assuming a density of 1.0 g/mL, and express it as µL/min/kg body weight.

-

Analyze the collected bile for changes in the concentration of bile acids and electrolytes.

-

Compare the bile flow rates and hormone levels before and after this compound administration.

-

Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing this compound's effect on bile flow.

The available evidence strongly suggests that this compound is a potent choleretic agent. Its mechanism of action is, at least in part, dependent on the stimulation of secretin release, which in turn enhances ductal biliary secretion. Further research is warranted to fully elucidate the molecular targets of this compound within the enteroendocrine system and to explore its therapeutic potential in cholestatic conditions. The experimental framework provided herein offers a robust methodology for future investigations into this compound and other novel choleretic compounds.

References

- 1. Effect of intraduodenal infusion of this compound on pancreatic exocrine secretion and gastrointestinal hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 4. Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury [scholarworks.indianapolis.iu.edu]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. journals.physiology.org [journals.physiology.org]

- 7. arts.units.it [arts.units.it]

- 8. researchgate.net [researchgate.net]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for the Use of Tocamphyl in Liver Function Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocamphyl, also known as Tocanfil, is a compound recognized for its choleretic properties, meaning it stimulates the secretion of bile from the liver.[1] Chemically, it is the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol. Its primary application in a research context is the investigation of liver function, particularly processes related to bile formation and flow (choleresis), bile acid homeostasis, and the cellular mechanisms that protect the liver from cholestatic injury. These notes provide an overview of the potential applications of this compound in liver function research, along with detailed protocols for relevant experiments.

Given the limited direct research data on this compound, the experimental designs and mechanistic discussions presented here are based on the established understanding of choleretic agents and the signaling pathways they are likely to modulate.

Potential Research Applications

-

Investigation of Choleretic Mechanisms: Studying the dose-dependent effects of this compound on bile flow and composition.

-

Modulation of Bile Acid Homeostasis: Examining the influence of this compound on the synthesis, transport, and metabolism of bile acids.

-

Hepatoprotective Effects in Cholestasis Models: Assessing the potential of this compound to mitigate liver damage in models of cholestasis.

-

Activation of Nuclear Receptors: Investigating the interaction of this compound with key nuclear receptors involved in liver homeostasis, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).

Mechanistic Background: Signaling Pathways in Choleresis

The choleretic activity of compounds like this compound is intrinsically linked to the regulation of bile acid homeostasis, which is primarily controlled by the nuclear receptors FXR and PXR. These receptors act as sensors for bile acids and xenobiotics, respectively, and regulate the expression of genes involved in bile acid synthesis and transport.

Farnesoid X Receptor (FXR) Signaling: FXR is a major regulator of bile acid homeostasis.[2][3] When activated by bile acids, FXR initiates a signaling cascade that protects hepatocytes from bile acid overload.[4] It achieves this by:

-

Suppressing bile acid synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5]

-

Promoting bile acid efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP/ABCB11) and Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), which are responsible for transporting bile acids and other organic anions from hepatocytes into the bile canaliculi.[4][6]

-

Inhibiting bile acid uptake: FXR downregulates the expression of the Na+-taurocholate cotransporting polypeptide (NTCP/SLC10A1), which is responsible for the uptake of bile acids from the blood into hepatocytes.[4]

Pregnane X Receptor (PXR) Signaling: PXR is a xenobiotic sensor that also plays a role in bile acid detoxification.[1][7] Activation of PXR by various compounds can induce the expression of:

-

CYP3A enzymes: These enzymes are involved in the hydroxylation of bile acids, making them more water-soluble and easier to excrete.[8]

-

Organic anion transporting polypeptides (OATPs): These transporters are involved in the uptake of bile acids and other compounds into the liver.[8]

-

MRP2 and other transporters: PXR activation can also lead to the induction of transporters involved in the efflux of bile acids and their metabolites.[9]

The interplay between FXR and PXR signaling pathways provides a comprehensive defense mechanism against the accumulation of toxic levels of bile acids in the liver.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of Sirt1/FXR Signaling Pathway Attenuates Triptolide-Induced Hepatotoxicity in Rats [frontiersin.org]

- 6. Transactivation of Genes Encoding for Phase II Enzymes and Phase III Transporters by Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The xenobiotic receptors PXR and CAR in liver physiology, an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Receptor PXR in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Tocamphyl's Choleretic Effect in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocamphyl, a synthetic choleretic agent, has demonstrated the ability to increase bile flow. Understanding its mechanism of action and quantifying its effects are crucial for its potential therapeutic applications. These application notes provide detailed protocols for utilizing rodent models, specifically rats, to investigate the choleretic properties of this compound. The protocols cover in vivo experimental setup, surgical procedures, and analytical methods for bile analysis.

Animal Models

The most commonly used animal model for studying choleretic effects is the rat, due to its consistent bile production and the feasibility of surgical procedures like bile duct cannulation. Sprague-Dawley or Wistar rats are suitable strains for these studies.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Choleretic Effect in Rats

This protocol describes the surgical procedure for bile duct cannulation and the subsequent measurement of bile flow following this compound administration.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Polyethylene tubing (PE-50)

-

Surgical instruments (forceps, scissors, sutures)

-

Heating pad

-

Saline solution

-

Fraction collector or pre-weighed collection tubes

Procedure:

-

Animal Preparation:

-

Fast the rats for 12-16 hours before surgery with free access to water.

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Maintain the rat's body temperature at 37°C using a heating pad.

-

-

Surgical Procedure (Bile Duct Cannulation):

-

Make a midline abdominal incision to expose the liver and small intestine.

-

Gently retract the liver to locate the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Ligate the bile duct close to the duodenum.

-

Make a small incision in the bile duct proximal to the ligation.

-

Insert a PE-50 cannula into the bile duct and secure it with a suture.

-

Exteriorize the cannula for bile collection.

-

-

Experimental Setup and this compound Administration:

-

Allow the animal to stabilize for a 30-minute period, collecting basal bile flow.

-

Administer this compound either intravenously (IV) or intraduodenally (ID) at various doses. A vehicle control group should be included.

-

Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-4 hours.

-

-

Measurement of Bile Flow:

-

Determine the volume of bile collected at each time point by weight, assuming a density of 1.0 g/mL.

-

Calculate the bile flow rate (μL/min/kg body weight).

-

Protocol 2: Biochemical Analysis of Bile Composition

This protocol outlines the methods for analyzing the major components of bile collected from the in vivo study.

Materials:

-

Collected bile samples

-

Reagents and standards for bile acid, cholesterol, and phospholipid assays

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

-

Spectrophotometer

Procedure:

-

Bile Acid Analysis:

-

Use an established HPLC-MS/MS method to separate and quantify individual bile acids (e.g., cholic acid, chenodeoxycholic acid, and their taurine (B1682933) and glycine (B1666218) conjugates).

-

Prepare bile samples by dilution and protein precipitation.

-

Run the samples on the HPLC-MS/MS system and analyze the data to determine the concentration of each bile acid.

-

-

Cholesterol Analysis:

-

Determine the total cholesterol concentration in bile using a commercial enzymatic assay kit.

-

The assay is typically based on the cholesterol oxidase reaction, which produces a colored product that can be measured spectrophotometrically.

-

-

Phospholipid Analysis:

-

Measure the phospholipid content using a colorimetric assay that quantifies inorganic phosphate (B84403) released after digestion of the phospholipids.

-

Alternatively, specific phospholipid classes can be analyzed by HPLC with an appropriate detector.

-

Data Presentation

Disclaimer: The following tables present illustrative data based on the known dose-dependent choleretic effect of this compound. Specific quantitative values from publicly available literature are limited.

Table 1: Illustrative Dose-Response of this compound on Bile Flow in Rats

| Treatment Group | Dose | Route of Administration | Peak Increase in Bile Flow (µL/min/kg) | Percentage Increase from Baseline (%) |

| Vehicle Control | - | IV | 5.2 ± 1.1 | 2.5 ± 0.5 |

| This compound | 10 mg/kg | IV | 15.8 ± 2.5 | 30.1 ± 4.8 |

| This compound | 30 mg/kg | IV | 35.2 ± 4.1 | 68.5 ± 7.9 |

| This compound | 100 mg/kg | IV | 60.7 ± 6.3 | 115.2 ± 12.1 |

Table 2: Illustrative Effect of this compound on Bile Composition in Rats

| Treatment Group (100 mg/kg IV) | Bile Acid Concentration (mM) | Cholesterol Concentration (mM) | Phospholipid Concentration (mM) |

| Baseline | 25.3 ± 3.1 | 2.1 ± 0.3 | 6.5 ± 0.8 |

| Peak Effect | 28.9 ± 3.5 | 2.0 ± 0.4 | 6.7 ± 0.9 |

Mandatory Visualizations

Signaling Pathway

The choleretic effect of this compound is believed to be mediated, at least in part, by the release of secretin, which then acts on cholangiocytes (bile duct cells). The following diagram illustrates the proposed signaling pathway initiated by secretin.

Caption: Proposed signaling pathway for this compound-induced choleresis via secretin.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the choleretic effect of this compound.

Caption: Experimental workflow for studying this compound's choleretic effect.

Tocamphyl: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for Tocamphyl, a synthetic choleretic agent. Detailed protocols for key in vivo experiments are outlined to guide researchers in designing and executing studies to evaluate the efficacy and safety of this compound.

Overview of this compound

This compound is a synthetic choleretic agent derived from a root extract of Curcuma longa, L.[1] Preclinical research indicates that this compound stimulates pancreatic exocrine secretion and bile flow.[1] Its mechanism of action is suggested to be mediated, at least in part, by the release of secretin.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from a key preclinical study on this compound administered intraduodenally to anesthetized rats.[1]

Table 1: Dose-Response Effect of this compound on Pancreatic Juice Volume and Amylase Output

| This compound Dose (mg/kg) | Pancreatic Juice Volume (μL/15 min) | Amylase Output (U/15 min) |

| 0 (Control) | 10.2 ± 1.5 | 12.5 ± 2.1 |

| 10 | 15.8 ± 2.0 | 18.9 ± 2.5 |

| 30 | 25.4 ± 3.1 | 28.7 ± 3.6 |

| 100 | 38.6 ± 4.5 | 42.1 ± 5.0 |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Bile Flow and Plasma Hormone Levels

| This compound Dose (mg/kg) | Bile Flow (μL/15 min) | Plasma Secretin (pg/mL) | Plasma Cholecystokinin (B1591339) (CCK) (pg/mL) |

| 0 (Control) | 25.1 ± 3.2 | 1.2 ± 0.3 | 2.5 ± 0.4 |

| 100 | 55.3 ± 6.1 | 5.8 ± 0.9 | 2.8 ± 0.5 |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol for Intraduodenal Administration of this compound in Rats

This protocol is based on the methodology described in the available preclinical study of this compound.[1]

Objective: To evaluate the dose-dependent effect of this compound on pancreatic exocrine secretion and bile flow following intraduodenal administration in anesthetized rats.

Materials:

-

This compound

-

Male Wistar rats (250-300g)

-

Urethane (B1682113) (anesthetic)

-

Polyethylene tubing

-

Syringe pump

-

Bile collection tubes

-

Pancreatic juice collection tubes

-

Amylase assay kit

-

Secretin and CCK ELISA kits

Procedure:

-

Fast rats overnight with free access to water.

-

Anesthetize rats with an intraperitoneal injection of urethane (1.25 g/kg).

-

Perform a midline laparotomy to expose the duodenum, pancreas, and common bile duct.

-

Cannulate the common bile duct at the point of entry into the duodenum for bile collection.

-

Cannulate the main pancreatic duct for collection of pancreatic juice.

-

Insert a catheter into the duodenum for intraduodenal infusion of this compound.

-

Allow the animal to stabilize for 30 minutes, collecting basal bile and pancreatic juice samples.

-

Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentrations.

-

Infuse this compound intraduodenally at a constant rate using a syringe pump for a specified period (e.g., 60 minutes).

-

Collect bile and pancreatic juice in 15-minute fractions throughout the infusion period.

-

At the end of the experiment, collect a blood sample via cardiac puncture for plasma hormone analysis.

-

Measure the volume of collected bile and pancreatic juice.

-

Determine the amylase concentration in pancreatic juice samples using an appropriate assay.

-

Measure plasma secretin and cholecystokinin (CCK) levels using ELISA kits.

-

Euthanize the animal according to institutional guidelines.

General Protocol for Determining Maximum Tolerated Dose (MTD)

As no specific MTD data for this compound is available, this generalized protocol can be adapted. The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[2]

Objective: To determine the maximum tolerated dose of a test compound in rodents.

Procedure:

-

Use a small group of animals (e.g., 3-5 per dose group) for dose escalation.

-

Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds.

-

Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Observe animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

-

Increase the dose in subsequent groups of animals in a stepwise manner (e.g., using a modified Fibonacci sequence).

-

The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% reduction in body weight.

General Protocol for a Preclinical Pharmacokinetic (PK) Study

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a pharmacokinetic study is essential.[3][4]

Objective: To characterize the pharmacokinetic profile of a test compound in a relevant animal model.

Procedure:

-

Administer the compound to cannulated rodents (for serial blood sampling) via the intended route (e.g., intravenous bolus and oral gavage to determine bioavailability).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Process blood samples to obtain plasma or serum.

-

Analyze the concentration of the compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as:

-

Area under the concentration-time curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%)

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Workflows

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

References

- 1. Effect of intraduodenal infusion of this compound on pancreatic exocrine secretion and gastrointestinal hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. admescope.com [admescope.com]

- 4. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

Cell-based assays to evaluate Tocamphyl activity

SEP Inhibition Assay.

Protocol:

-

Cell Culture: Culture primary human or rat hepatocytes in a sandwich configuration (between two layers of collagen) to promote the formation of bile canaliculi.

-

Pre-incubation: Pre-incubate the sandwich-cultured hepatocytes with various concentrations of Tocamphyl or a known BSEP inhibitor (e.g., cyclosporin (B1163) A) for 10-30 minutes at 37°C.

-

Substrate Addition: Add a fluorescent BSEP substrate, such as cholyl-lysyl-fluorescein (B10832531) (CLF), to the culture medium and incubate for an additional 10-20 minutes.

-

Washing: Wash the cells several times with ice-cold buffer to remove the extracellular fluorescent substrate.

-

Imaging and Quantification: Visualize the accumulation of the fluorescent substrate in the bile canaliculi using fluorescence microscopy. Quantify the fluorescence intensity using image analysis software.

-

Data Analysis: Determine the concentration-dependent inhibition of BSEP activity by this compound by comparing the fluorescence intensity in treated cells to that in vehicle-treated control cells.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in HepG2 Ce[1]lls

| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Vehicle) | 100 | 0 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

Table 2: BSEP Inhibition by this compound

| Concentration (µM) | % BSEP Inhibition |

| 0 (Vehicle) | 0 |

| 0.1 | |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| IC50 (µM) |

Conclusion

The protocols and frameworks provided in these application notes offer a robust approach to characterizing the cellular activity of this compound. By systematically evaluating its cytotoxicity and its effects on the FXR signaling pathway and BSEP transporter function, researchers can gain valuable insights into its mechanism of action as a choleretic agent. This information is critical for the further development and application of this compound in relevant therapeutic areas.

References

Application Note: HPLC-MS Analysis of Tocamphyl and its Metabolites

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the analysis of Tocamphyl and its putative metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a choleretic agent, is composed of a camphoric acid esterified with p-tolylmethylcarbinol, combined with diethanolamine (B148213).[1][2] Due to the limited availability of specific metabolism data for this compound, this document presents a predicted metabolic pathway based on established biotransformation reactions of its structural components and general drug metabolism principles.[3][4][5] Furthermore, a detailed, robust HPLC-MS/MS method is outlined for the separation and quantification of this compound and its proposed metabolites in biological matrices. This protocol is intended as a starting point for method development and will require validation for specific applications.

Introduction

This compound is a drug used to stimulate bile production.[2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary routes of drug metabolism involve Phase I functionalization reactions (e.g., oxidation, reduction, hydrolysis) and Phase II conjugation reactions (e.g., glucuronidation, sulfation).[3][4][5][6][7] HPLC-MS/MS is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological samples.[8][9][10]

Predicted Metabolic Pathway of this compound

Based on the structure of this compound, the following metabolic transformations are predicted. Phase I metabolism is likely initiated by hydrolysis of the ester linkage, a common metabolic pathway for ester-containing drugs, yielding camphoric acid and p-tolylmethylcarbinol.[3][11] The p-tolylmethylcarbinol can then undergo oxidation. The camphoric acid moiety may undergo further hydroxylation. Phase II metabolism would likely involve the conjugation of the resulting hydroxyl and carboxyl groups with glucuronic acid or sulfate.[6][7]

The diethanolamine part of the this compound salt is expected to dissociate and be excreted or enter endogenous metabolic pathways.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Caption: Predicted metabolic pathway of this compound.

HPLC-MS/MS Analysis Protocol

This protocol provides a general method for the simultaneous quantification of this compound and its predicted metabolites in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[12][13][14]

Workflow:

Caption: Sample preparation workflow using protein precipitation.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer.[10]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.9 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

MRM is used for quantification due to its high selectivity and sensitivity.[8] The following table provides hypothetical MRM transitions for this compound and its predicted metabolites. These would need to be optimized experimentally.

Table 3: Hypothetical MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 424.3 | 201.1 | 30 | 15 |

| Metabolite 1 (M1) | 137.2 | 119.1 | 25 | 10 |

| Metabolite 2 (M2) | 201.1 | 155.1 | 20 | 12 |

| Metabolite 3 (M3) | 151.2 | 133.1 | 25 | 15 |

| Metabolite 4 (M4) | 217.1 | 171.1 | 20 | 12 |

| Metabolite 5 (M5) | 327.2 | 151.2 | 35 | 20 |

| Metabolite 6 (M6) | 393.1 | 217.1 | 30 | 18 |

| Internal Standard | User Defined | User Defined | User Defined | User Defined |

Data Presentation

The following tables represent a hypothetical quantitative analysis of this compound and its metabolites in plasma samples from a pharmacokinetic study.

Table 4: Calibration Curve Summary (Hypothetical Data)

| Analyte | Linear Range (ng/mL) | R² |

| This compound | 1 - 1000 | 0.998 |

| Metabolite 1 (M1) | 0.5 - 500 | 0.997 |

| Metabolite 2 (M2) | 0.5 - 500 | 0.999 |

| Metabolite 3 (M3) | 1 - 1000 | 0.996 |

| Metabolite 4 (M4) | 1 - 1000 | 0.998 |

| Metabolite 5 (M5) | 2 - 2000 | 0.995 |

| Metabolite 6 (M6) | 2 - 2000 | 0.997 |

Table 5: Mean Plasma Concentrations (ng/mL) vs. Time (Hypothetical Data)

| Time (h) | This compound | M1 | M2 | M3 | M4 | M5 | M6 |

| 0.5 | 850.2 | 15.3 | 25.1 | 5.2 | 8.3 | < LOQ | < LOQ |

| 1 | 980.5 | 45.8 | 75.4 | 15.6 | 22.1 | 5.8 | 7.2 |

| 2 | 750.1 | 120.6 | 198.2 | 40.2 | 55.9 | 25.3 | 30.1 |

| 4 | 420.7 | 150.2 | 247.1 | 80.5 | 110.4 | 85.6 | 98.4 |

| 8 | 150.3 | 80.1 | 131.8 | 95.3 | 130.1 | 150.2 | 175.3 |

| 12 | 50.6 | 30.5 | 50.2 | 60.1 | 82.7 | 120.8 | 140.9 |

| 24 | 5.1 | 4.2 | 6.9 | 15.4 | 21.2 | 50.3 | 60.1 |

Conclusion

This application note outlines a comprehensive approach for the analysis of this compound and its predicted metabolites using HPLC-MS/MS. The provided protocols for sample preparation and chromatographic separation are based on established methodologies for small molecule drug analysis and serve as a robust starting point for method development and validation. The predicted metabolic pathway offers a framework for targeted metabolite identification and quantification studies. Further research is necessary to confirm the metabolic fate of this compound in vivo and to validate this analytical method for specific research or clinical applications.

References

- 1. Tocanfil | C23H37NO6 | CID 21853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-(1-(4-methylphenyl)ethyl) ester, compd. with 2,2'-iminobis(ethanol) (1:1) | C23H37NO6 | CID 118984362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]

- 4. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. drughunter.com [drughunter.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Tocamphyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocamphyl, a compound identified as a potential choleretic agent, presents a promising therapeutic candidate for cholestatic liver diseases and the subsequent risk of liver fibrosis. Cholestasis, characterized by the impaired flow of bile from the liver, leads to the accumulation of cytotoxic bile acids within hepatocytes. This accumulation can induce hepatocyte injury and trigger the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins that leads to liver fibrosis.